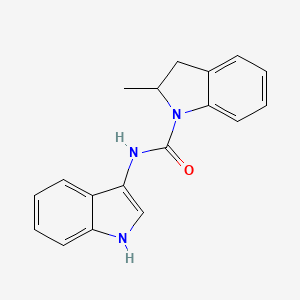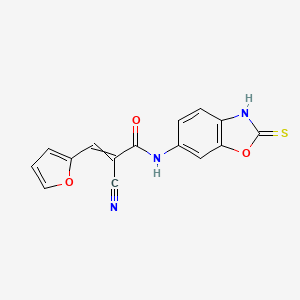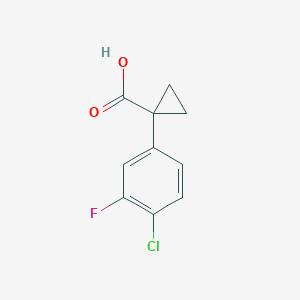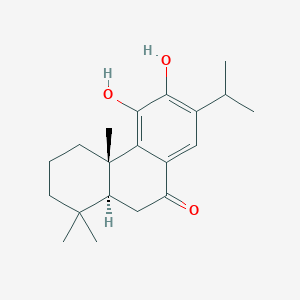![molecular formula C15H13ClF2N2O2 B2716976 2-chloro-N-{2-[4-(difluoromethoxy)phenyl]ethyl}pyridine-3-carboxamide CAS No. 1197471-53-6](/img/structure/B2716976.png)
2-chloro-N-{2-[4-(difluoromethoxy)phenyl]ethyl}pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-{2-[4-(difluoromethoxy)phenyl]ethyl}pyridine-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a therapeutic agent. This compound is also known by its chemical name, GSK2334470, and has been found to exhibit promising results in various studies.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-{2-[4-(difluoromethoxy)phenyl]ethyl}pyridine-3-carboxamide involves the inhibition of PDK1 activity. PDK1 is a protein kinase that plays a crucial role in the regulation of cell growth and metabolism. It phosphorylates and activates a protein called AKT, which is involved in the regulation of various cellular processes such as cell survival and proliferation. Inhibition of PDK1 activity leads to the activation of AMPK, which plays a crucial role in the regulation of energy metabolism.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In addition, it has been found to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-chloro-N-{2-[4-(difluoromethoxy)phenyl]ethyl}pyridine-3-carboxamide in lab experiments include its specificity and potency in inhibiting PDK1 activity. This compound has also been found to exhibit low toxicity in animal models. However, the limitations of using this compound include its low solubility in water, which can make it difficult to administer in vivo. In addition, more studies are needed to determine the long-term effects of this compound on various physiological processes.
Direcciones Futuras
There are several future directions for the study of 2-chloro-N-{2-[4-(difluoromethoxy)phenyl]ethyl}pyridine-3-carboxamide. One direction is to investigate the potential use of this compound in the treatment of other diseases such as neurodegenerative disorders and cardiovascular diseases. Another direction is to develop more potent and selective inhibitors of PDK1 activity based on the structure of this compound. Finally, more studies are needed to determine the long-term effects of this compound on various physiological processes in vivo.
Métodos De Síntesis
The synthesis of 2-chloro-N-{2-[4-(difluoromethoxy)phenyl]ethyl}pyridine-3-carboxamide involves the reaction between 2-chloropyridine-3-carboxylic acid and 4-(difluoromethoxy)phenethylamine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using chromatography techniques.
Aplicaciones Científicas De Investigación
2-chloro-N-{2-[4-(difluoromethoxy)phenyl]ethyl}pyridine-3-carboxamide has been studied extensively for its potential use as a therapeutic agent. It has been found to exhibit promising results in the treatment of various diseases such as cancer, diabetes, and inflammation. This compound has been shown to inhibit the activity of a protein called PDK1, which is involved in the regulation of cell growth and metabolism. This inhibition leads to the activation of a protein called AMPK, which plays a crucial role in the regulation of energy metabolism.
Propiedades
IUPAC Name |
2-chloro-N-[2-[4-(difluoromethoxy)phenyl]ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF2N2O2/c16-13-12(2-1-8-19-13)14(21)20-9-7-10-3-5-11(6-4-10)22-15(17)18/h1-6,8,15H,7,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOSIKNVJAQJBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NCCC2=CC=C(C=C2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-bis(4-chlorophenyl)pyrrolo[3,4-e][1,3]thiazine-5,7(6H,7aH)-dione](/img/structure/B2716895.png)


![1-[(4Ar,7aS)-2,2-dimethyl-4a,5,7,7a-tetrahydro-3H-furo[3,4-b][1,4]oxazin-4-yl]prop-2-en-1-one](/img/structure/B2716902.png)
![5-bromo-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)furan-2-carboxamide](/img/structure/B2716903.png)


![3'-(3-Chlorophenyl)-1-[(2-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2716907.png)
![N-[2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethyl]prop-2-enamide](/img/structure/B2716908.png)

![Methyl 4-((3-(dimethylamino)propyl)(6-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2716910.png)
![2-[4-[3-Methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]piperazin-1-yl]acetamide](/img/structure/B2716913.png)

